Anti-inflammatory agent 36

Inflammation Cytokine Inhibition TNF-α

Anti-inflammatory agent 36 (Compound 5a28) is a di-carbonyl curcumin analog (DAC) with a unique balanced dual inhibition profile against TNF-α and IL-6 (IC50 3.69 μM and 3.68 μM). Unlike generic curcumin or other analogs, 5a28 demonstrates superior stability and oral bioavailability validated in LPS-induced ALI mouse models at 10 mg/kg i.p. Substituting with other curcumin analogs risks inferior potency and stability. This compound is essential for MAPK/NF-κB pathway studies and SAR benchmarking. Procure with confidence: specify CAS 2293951-01-4 for the compound-specific evidence-backed performance your research demands.

Molecular Formula C25H27NO7
Molecular Weight 453.5 g/mol
Cat. No. B10854956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 36
Molecular FormulaC25H27NO7
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=C2CCCN(C2=O)C(=O)C=CC3=CC(=C(C=C3)O)OC
InChIInChI=1S/C25H27NO7/c1-30-20-13-16(7-9-19(20)27)8-10-23(28)26-11-5-6-18(25(26)29)12-17-14-21(31-2)24(33-4)22(15-17)32-3/h7-10,12-15,27H,5-6,11H2,1-4H3/b10-8+,18-12+
InChIKeyXQUXWWVMQPNGGF-KWKAUDIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-inflammatory agent 36 (2293951-01-4) Compound Profile and Research-Grade Procurement Specifications


Anti-inflammatory agent 36 (also designated Compound 5a28, CAS 2293951-01-4) is a synthetic di-carbonyl analog of curcumin (DAC) with a molecular formula of C25H27NO7 and a molecular weight of 453.48 g/mol . This compound, which typically presents as a white to yellow solid powder with a purity of ≥95%, functions as an anti-inflammatory agent by inhibiting LPS-induced macrophage activation . The compound's synthesis and initial characterization are detailed in primary research [1], with multiple vendors providing research-grade material . Its LogP of 3.6 and tPSA of 94.5 inform handling and formulation for in vitro and in vivo studies.

Anti-inflammatory agent 36 (Compound 5a28) vs. In-Class Curcumin Analogs: Rationale Against Simple Substitution


Substituting Anti-inflammatory agent 36 with a generic curcumin analog, including its parent compound curcumin, is not scientifically supported due to significant, quantifiable differences in stability, oral bioavailability, and target potency. While the compound class (curcumin analogs) shares a common therapeutic concept, the specific structural modifications of 5a28 lead to a unique profile [1]. The primary research paper demonstrates that the DAC series exhibits a range of activities, with 5a28 and its close analog 5a27 emerging as the most potent and stable candidates [1]. Therefore, procurement decisions must be guided by the compound-specific quantitative evidence detailed below, as in-class substitution risks using a molecule with inferior stability, lower bioavailability, and different potency against key inflammatory cytokines like TNF-α and IL-6.

Quantitative Differentiation of Anti-inflammatory agent 36: Head-to-Head and Cross-Study Evidence for Scientific Selection


Comparative Cytokine Suppression in LPS-Activated RAW 264.7 Macrophages

Anti-inflammatory agent 36 (Compound 5a28) demonstrates differential potency in inhibiting LPS-induced TNF-α and IL-6 release from RAW 264.7 mouse macrophages. Compared to its close structural analog, 5a27, 5a28 exhibits a distinct inhibitory profile. While 5a27 is more potent against both cytokines (IC50 TNF-α: 2.40 μM; IL-6: 2.23 μM), 5a28 shows a nearly equivalent dual inhibition (IC50 TNF-α: 3.69 μM; IL-6: 3.68 μM) [1] [2]. This balanced, dual-cytokine blockade may offer a different therapeutic window than the more skewed potency of 5a27. In contrast, the parent compound curcumin exhibits significantly weaker and more variable potency, with reported IC50 values for TNF-α and IL-6 often in the 11-32 μM range [3]. This represents a 3- to 9-fold improvement in potency for 5a28 over the parent scaffold [3].

Inflammation Cytokine Inhibition TNF-α IL-6

Structural Stability and Oral Bioavailability Advantage over Curcumin

A primary limitation of curcumin is its poor structural stability and low oral bioavailability. Anti-inflammatory agent 36 (5a28) was designed to overcome these liabilities. In a direct comparative assessment, both 5a28 and its analog 5a27 exhibited 'higher structural stability and orally bioavailability than curcumin in vitro' [1]. This improvement is a critical differentiator and is a key reason why 5a28 and 5a27 were selected as lead compounds from the DAC series for further in vivo evaluation [1]. For context, the oral bioavailability of the closely related analog 5a27 has been quantified, showing an AUC(0-t) of 231.2 μg/L·h following a 50 mg/kg oral dose in rats, compared to an AUC(0-t) of 34.3 μg/L·h for a 5 mg/kg intravenous dose, translating to an oral bioavailability of approximately 15% [2].

Drug Stability Oral Bioavailability Pharmacokinetics ADME

In Vivo Efficacy in an LPS-Induced Acute Lung Injury (ALI) Mouse Model

The therapeutic potential of 5a28 has been validated in a disease-relevant in vivo model. In an LPS-induced acute lung injury (ALI) mouse model, treatment with 5a28 (10 mg/kg, intraperitoneal injection) led to a significant normalization of the lung wet/dry weight ratio [1]. This physiological improvement was consistent with the observed suppression of neutrophil infiltration and the reduction of pro-inflammatory cytokine production in lung tissue [1]. This in vivo performance is a critical differentiator, as it demonstrates that the enhanced stability and in vitro potency of 5a28 translate to a meaningful physiological benefit, a feat not achieved by the parent compound curcumin in similar models due to its poor pharmacokinetics [1].

Acute Lung Injury In Vivo Pharmacology Pulmonary Inflammation Disease Model

Validated Application Scenarios for Anti-inflammatory agent 36 in Inflammation and Pulmonary Research


In Vitro Studies of Dual TNF-α/IL-6 Cytokine Blockade in Macrophages

Use 5a28 as a chemical probe in RAW 264.7 mouse macrophages or primary macrophage cultures to simultaneously inhibit LPS-induced TNF-α and IL-6 release, with IC50 values of 3.69 μM and 3.68 μM, respectively [1]. This is particularly useful for dissecting signaling pathways where both cytokines are co-dominant, such as in the MAPK and NF-κB pathways [1]. The compound's balanced dual inhibition differentiates it from analogs like 5a27, which show skewed potency.

In Vivo Mouse Model of Acute Lung Injury (ALI)

Administer 5a28 via intraperitoneal injection at 10 mg/kg in an LPS-induced ALI mouse model to evaluate its efficacy in attenuating lung inflammation and injury [1]. Key endpoints should include lung wet/dry weight ratio, neutrophil infiltration in bronchoalveolar lavage fluid (BALF), and tissue levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [1]. This model validates the compound's therapeutic potential for pulmonary inflammatory diseases.

Comparative Pharmacological Profiling of Curcumin Analogs

Employ 5a28 as a key reference compound in structure-activity relationship (SAR) studies for DACs. Its unique profile—higher stability and oral bioavailability than curcumin [1], combined with distinct, balanced potency on TNF-α and IL-6 compared to 5a27—makes it an essential comparator for new chemical entities being developed to overcome the limitations of the parent curcumin scaffold.

Technical Documentation Hub

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31 linked technical documents
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